Cas no 2172142-77-5 (2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate)

2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate
- EN300-1478674
- 2172142-77-5
-
- インチ: 1S/C8H10BrNO3/c1-8(2,9)5-12-7(11)6-3-4-13-10-6/h3-4H,5H2,1-2H3
- InChIKey: PXFGJZSYXBNNIG-UHFFFAOYSA-N
- ほほえんだ: BrC(C)(C)COC(C1C=CON=1)=O
計算された属性
- せいみつぶんしりょう: 246.98441g/mol
- どういたいしつりょう: 246.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 52.3Ų
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478674-10.0g |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-1478674-0.1g |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1478674-50mg |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 50mg |
$612.0 | 2023-09-28 | ||
Enamine | EN300-1478674-5.0g |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1478674-2.5g |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1478674-5000mg |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 5000mg |
$2110.0 | 2023-09-28 | ||
Enamine | EN300-1478674-10000mg |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 10000mg |
$3131.0 | 2023-09-28 | ||
Enamine | EN300-1478674-2500mg |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 2500mg |
$1428.0 | 2023-09-28 | ||
Enamine | EN300-1478674-0.5g |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1478674-100mg |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate |
2172142-77-5 | 100mg |
$640.0 | 2023-09-28 |
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylateに関する追加情報
Professional Introduction to 2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate (CAS No. 2172142-77-5)
2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2172142-77-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both bromine and methyl groups in its molecular framework enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The 1,2-oxazole core is a five-membered aromatic ring containing two oxygen atoms, which imparts unique electronic and steric properties to the molecule. This structural motif is widely recognized for its role in various pharmacological applications, including antimicrobial, antiviral, and anti-inflammatory agents. The bromo substituent at the 2-position of the propyl chain introduces a reactive site for further functionalization, while the carboxylate group at the 3-position provides a polar moiety that can participate in hydrogen bonding and salt formation.
In recent years, there has been a surge in research focused on oxazole derivatives due to their promising biological profiles. Studies have demonstrated that modifications to the oxazole ring can significantly alter its pharmacokinetic properties and target specificity. For instance, derivatives with halogenated side chains have shown enhanced binding affinity to certain enzyme targets, making them attractive candidates for drug development. The compound CAS No. 2172142-77-5 represents an advanced scaffold that researchers are exploring for its potential in modulating biological pathways associated with diseases such as cancer and neurodegeneration.
The methyl group in 2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate contributes to steric hindrance around the bromine atom, which can influence reaction outcomes during synthetic transformations. This feature is particularly useful in designing molecules with improved metabolic stability or selectivity. Additionally, the carboxylate functionality allows for facile conjugation with other biomolecules, such as peptides or nucleotides, expanding its utility in biopharmaceutical applications.
Recent advancements in synthetic methodologies have enabled more efficient preparation of complex oxazole derivatives like this one. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have streamlined the introduction of diverse substituents into the oxazole core. These methods not only improve yield but also enhance scalability, making it feasible to produce larger quantities of intermediates for preclinical and clinical studies.
The pharmaceutical industry has shown particular interest in oxazole derivatives due to their versatility as pharmacophores. For example, certain oxazole-based compounds have been investigated for their ability to inhibit kinases involved in tumor growth and progression. The structural features of CAS No. 2172142-77-5, including its brominated propyl side chain and carboxylate group, align well with these therapeutic goals. By serving as a versatile building block, this compound facilitates the creation of novel drug candidates with tailored biological activities.
Moreover, the chemical stability of 2-bromo-2-methylpropyl 1,2-oxazole-3-carboxylate under various storage conditions is a critical factor in its practical application. Research has indicated that proper handling and storage can preserve its integrity and reactivity over time. This stability is essential for ensuring consistent performance in synthetic protocols and downstream applications.
In conclusion,CAS No. 2172142-77-5 represents a significant advancement in the field of medicinal chemistry. Its unique structural composition positions it as a valuable tool for developing new therapeutic agents targeting a range of diseases. As research continues to uncover novel applications for oxazole derivatives,this compound is likely to play an increasingly important role in drug discovery and development pipelines.
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